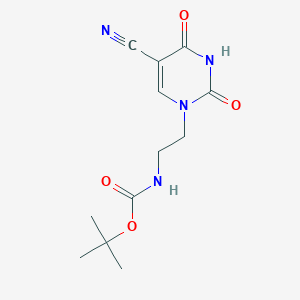![molecular formula C8H5F3N4 B1481575 2-(6-(三氟甲基)-1H-咪唑并[1,2-b]吡唑-1-基)乙腈 CAS No. 2097950-82-6](/img/structure/B1481575.png)
2-(6-(三氟甲基)-1H-咪唑并[1,2-b]吡唑-1-基)乙腈
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new PPA ligands were synthesized by Aza-Michael addition of the specific pyrazole derivatives to acrylamide . Another study reported the synthesis of pyrazole derivatives by a [3 + 2] cyclocondensation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as elemental analyses, IR and NMR spectroscopy, and mass spectrometry . X-Ray structure determination revealed the presence of a one-dimensional hydrogen-bonded structure in the solid state .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the ligating ability of new ligands towards PdCl2 was studied . Another study reported the regioselective synthesis of novel [3-substituted 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][6-aryl-(2-methylthio)pyrimidin-4-yl]methanones .科学研究应用
合成和化学性质
- 已开发出咪唑并[1,2-b]吡唑衍生物(包括 2-芳基-6-(芳基氨基)-1H-咪唑并[1,2-b]吡唑-7-腈)的新型合成方法。该合成涉及环缩合和与 α-溴苯乙酮衍生物的反应,突出了化学反应性和创造多种化合物的潜力 (Khalafy, Marjani, & Salami, 2014)。
抗氧化和抗菌活性
- 一些咪唑并[1,2-b]吡唑衍生物显示出显着的抗氧化和抗菌活性。一项研究发现,某些化合物对金黄色葡萄球菌、鼠伤寒沙门氏菌和白色念珠菌等病原体显示出高活性。这表明这些化合物具有潜在的生物医学应用 (Bassyouni 等,2012)。
在杂环化学中的应用
- 咪唑并[1,2-b]吡唑-7-腈是合成各种杂环化合物的关键中间体,可用于创造药理活性化合物。这些杂环化合物可包含吡唑、吡啶、四唑、噻唑、噻吩和色满等部分,拓宽了药物化学研究的范围 (El‐Mekabaty,2015)。
在传感和荧光中的潜力
- 与咪唑并[1,2-b]吡唑相关的咪唑并[1,2-a]吡啶衍生物已被探索用作检测汞离子等离子的荧光探针。这展示了在环境监测和分析化学中的潜在应用 (邵等,2011)。
配体前体应用
- 咪唑并[1,2-b]吡唑衍生物已用作合成双核配合物的配体前体。这突出了它们在配位化学和材料科学中的用处,可能带来新型材料和催化剂 (Altmann, Jandl, & Pöthig, 2015)。
作用机制
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that similar compounds have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission and lead to various physiological effects.
Cellular Effects
The effects of 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in oxidative stress responses, leading to changes in the expression of genes associated with antioxidant defense . Additionally, 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within cells.
Molecular Mechanism
At the molecular level, 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, the compound can bind to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Additionally, 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can vary over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can lead to cumulative changes in enzyme activity and gene expression, which may result in altered cellular responses . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, it can modulate the levels of key metabolites, such as ATP and NADH, which are critical for energy production and cellular function.
Transport and Distribution
The transport and distribution of 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into mitochondria, where it can affect mitochondrial function and energy production. Additionally, binding to specific proteins can facilitate its distribution to target tissues, enhancing its biological activity.
Subcellular Localization
The subcellular localization of 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins. Alternatively, it may accumulate in the cytoplasm, where it can influence signaling pathways and metabolic processes.
属性
IUPAC Name |
2-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-5-7-14(2-1-12)3-4-15(7)13-6/h3-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTQNSPMWXQJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















